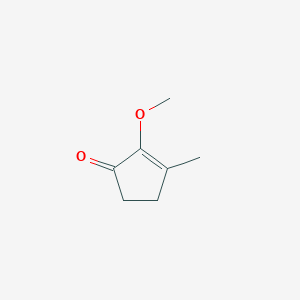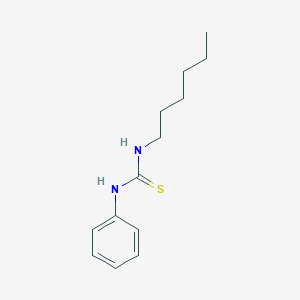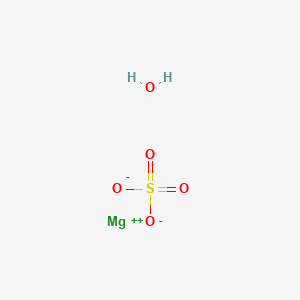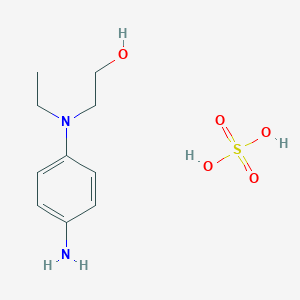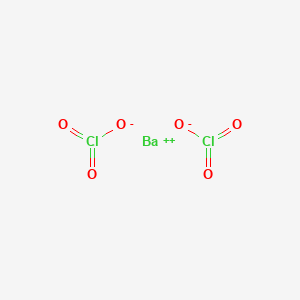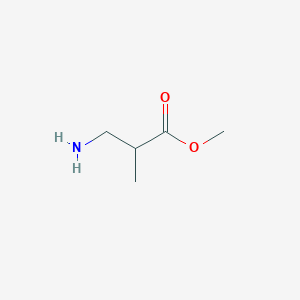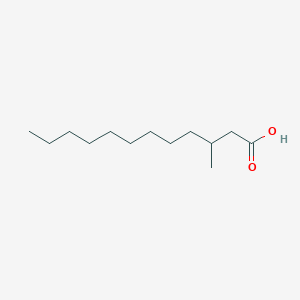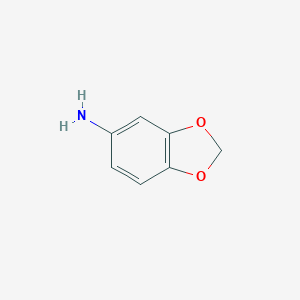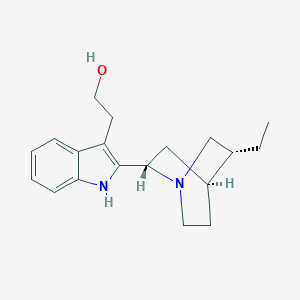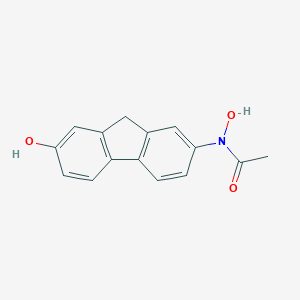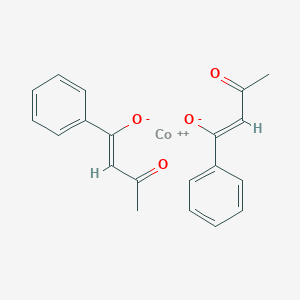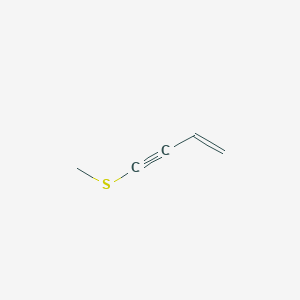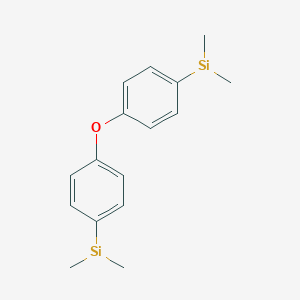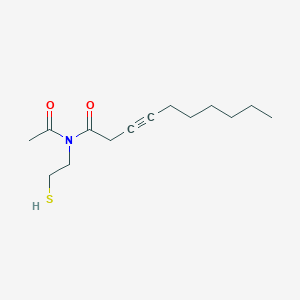
3-Decynoyl-N-acetylcysteamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decynoyl-N-acetylcysteamine (DAC) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DAC is a derivative of N-acetylcysteine, an amino acid that is commonly used as a mucolytic agent and antioxidant. DAC has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-Decynoyl-N-acetylcysteamine is not fully understood, but it is believed to act through multiple pathways. 3-Decynoyl-N-acetylcysteamine has been shown to increase the production of glutathione, a potent antioxidant that protects cells from oxidative damage. It also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. Additionally, 3-Decynoyl-N-acetylcysteamine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and contribute to tissue damage in inflammatory diseases.
Efectos Bioquímicos Y Fisiológicos
3-Decynoyl-N-acetylcysteamine has been shown to exert a number of biochemical and physiological effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages and other immune cells. 3-Decynoyl-N-acetylcysteamine has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. In animal models, 3-Decynoyl-N-acetylcysteamine has been shown to reduce inflammation and tissue damage in various disease models, including rheumatoid arthritis, asthma, and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Decynoyl-N-acetylcysteamine in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. 3-Decynoyl-N-acetylcysteamine is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using 3-Decynoyl-N-acetylcysteamine is its relatively high cost compared to other antioxidants and anti-inflammatory agents. Additionally, the mechanism of action of 3-Decynoyl-N-acetylcysteamine is not fully understood, which may limit its potential applications in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-Decynoyl-N-acetylcysteamine. One area of interest is the development of novel 3-Decynoyl-N-acetylcysteamine derivatives with improved pharmacological properties, such as increased potency or selectivity for specific targets. Another area of interest is the investigation of the role of 3-Decynoyl-N-acetylcysteamine in the regulation of immune cell function and the development of immune-mediated diseases. Additionally, further research is needed to elucidate the mechanism of action of 3-Decynoyl-N-acetylcysteamine and its potential applications in the treatment of various diseases.
Métodos De Síntesis
3-Decynoyl-N-acetylcysteamine can be synthesized by reacting 3-decynoic acid with N-acetylcysteine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction yields 3-Decynoyl-N-acetylcysteamine as a white solid with a melting point of 90-92°C.
Aplicaciones Científicas De Investigación
3-Decynoyl-N-acetylcysteamine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been demonstrated to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. 3-Decynoyl-N-acetylcysteamine has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
15044-28-7 |
|---|---|
Nombre del producto |
3-Decynoyl-N-acetylcysteamine |
Fórmula molecular |
C14H23NO2S |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-acetyl-N-(2-sulfanylethyl)dec-3-ynamide |
InChI |
InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-9-10-14(17)15(11-12-18)13(2)16/h18H,3-7,10-12H2,1-2H3 |
Clave InChI |
CURZPLQTHZPEBP-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCC(=O)N(CCS)C(=O)C |
SMILES canónico |
CCCCCCC#CCC(=O)N(CCS)C(=O)C |
Otros números CAS |
15044-28-7 |
Sinónimos |
3-decynoyl-N-acetylcysteamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



